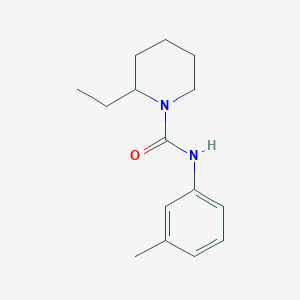
N,N-dimethyl-4-(4H-1,2,4-triazol-3-yldiazenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(4H-1,2,4-triazol-3-yldiazenyl)aniline, also known as DMTD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMTD is a diazo compound that contains an azo group and a triazole ring, which makes it an interesting molecule for research purposes.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-(4H-1,2,4-triazol-3-yldiazenyl)aniline is not fully understood, but it is believed to involve the formation of free radicals upon exposure to light. These free radicals can then react with other molecules, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including antimicrobial activity and the ability to induce apoptosis in cancer cells. It has also been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-dimethyl-4-(4H-1,2,4-triazol-3-yldiazenyl)aniline is its versatility. It can be used in a variety of applications, from the production of new materials to the treatment of diseases. However, there are also limitations to its use, including its potential toxicity and the need for careful handling due to its reactive nature.
Orientations Futures
There are numerous future directions for research on N,N-dimethyl-4-(4H-1,2,4-triazol-3-yldiazenyl)aniline. One area of interest is in the development of new photoactive materials using this compound as a photosensitizer. Another area of research is in the potential use of this compound in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its versatility and potential for use in the development of new materials and the treatment of diseases make it an interesting molecule for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-4-(4H-1,2,4-triazol-3-yldiazenyl)aniline can be achieved through a diazo coupling reaction between 4-(4H-1,2,4-triazol-3-yl)aniline and N,N-dimethylaniline. The reaction is typically carried out in the presence of a copper catalyst and requires careful control of the reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
N,N-dimethyl-4-(4H-1,2,4-triazol-3-yldiazenyl)aniline has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the development of new materials. This compound has been shown to have the ability to act as a photosensitizer, which makes it useful in the production of photoactive materials such as photoresists and photovoltaic devices.
Propriétés
IUPAC Name |
N,N-dimethyl-4-(1H-1,2,4-triazol-5-yldiazenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c1-16(2)9-5-3-8(4-6-9)13-15-10-11-7-12-14-10/h3-7H,1-2H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCNWVBOSBWGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5318327.png)
![7-(2-chloro-4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5318329.png)
![(3S*,4S*)-1-({5-[(dimethylamino)methyl]-1,3,4-oxadiazol-2-yl}carbonyl)-4-piperidin-1-ylpyrrolidin-3-ol](/img/structure/B5318340.png)
![ethyl 4-{3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5318343.png)
![7-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5318345.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5318347.png)
![2,3-diethoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5318359.png)
![N-methyl-N-[(5-{[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5318379.png)
![4-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5318387.png)
![N-[(cyanoamino)(imino)methyl]-4-methylbenzenesulfonamide](/img/structure/B5318399.png)
![ethyl 1-[4-(4-cyanophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5318403.png)

![2-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenoxy}-N-phenylacetamide](/img/structure/B5318409.png)